Naphtho[1,2-D]thiazole-2-carbonitrile
Overview
Description
Naphtho[1,2-D]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C12H6N2S and a molecular weight of 210.25 g/mol . This compound is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring, with a cyano group attached to the thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include naphtho[1,2-d]thiazole-2-carbonitrile, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-D]thiazole-2-carbonitrile typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol to form N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P2S5) in anhydrous pyridine to yield the corresponding thioamide. The final step involves the oxidation of the thioamide with potassium ferricyanide in an alkaline medium, following the Jacobson method, to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for large-scale production. The use of common reagents and straightforward reaction conditions makes this compound amenable to industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-D]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.
Electrophilic Substitution: It can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and formylating agents for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific electrophilic reagent used .
Scientific Research Applications
Naphtho[1,2-D]thiazole-2-carbonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-D]thiazole-2-carbonitrile: Similar in structure but with a different arrangement of the thiazole ring.
Benzothiazole derivatives: Share the thiazole ring but differ in the fused aromatic system.
Uniqueness
Naphtho[1,2-D]thiazole-2-carbonitrile is unique due to its specific fused ring system and the presence of a cyano group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzo[e][1,3]benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNUROSVHCRWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663334 | |
Record name | Naphtho[1,2-d][1,3]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39785-46-1 | |
Record name | Naphtho[1,2-d][1,3]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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